Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Scientific Research Applications
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, thereby exerting its anti-tumor and antibacterial effects .
Comparison with Similar Compounds
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be compared with other benzofuran derivatives, such as:
Ethyl (acetyl(2-benzoyl-1-benzofuran-3-yl)amino)acetate: This compound has similar structural features but different biological activities.
Ethyl (4-((3-amino-1-benzofuran-2-yl)carbonyl)phenoxy)acetate: Another benzofuran derivative with distinct applications in scientific research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Biological Activity
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzofuran moiety that is known for various pharmacological properties. The synthesis typically involves the acylation of ethyl 4-amino benzoate with 5-ethyl-1-benzofuran-3-carboxylic acid derivatives, followed by esterification to yield the final product.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has demonstrated significant antibacterial and antifungal activities.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against certain Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens.
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication and transcription processes.
- Disruption of Cell Membrane Integrity : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Efflux Pumps : It may inhibit bacterial efflux pumps, enhancing the accumulation of the drug within bacterial cells.
Case Studies
A study conducted on various benzofuran derivatives, including this compound, demonstrated its effectiveness in vitro against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value of 16 µg/mL against MRSA, indicating its potential as a therapeutic agent in combating antibiotic resistance.
Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it could inhibit fungal growth at lower concentrations compared to standard antifungal agents, suggesting its utility in treating fungal infections.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23) |
InChI Key |
ULHDCEIGYYWVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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